N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Description
This compound is a nitrothiophene carboxamide derivative featuring a 6-ethoxybenzo[d]thiazole moiety and a pyridin-4-ylmethyl substituent. Its synthesis involves coupling reactions between nitrothiophene precursors and functionalized benzothiazole/pyridine intermediates, as described in . Characterization via $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and IR spectroscopy confirms its structural integrity, with DMSO-d6 as the solvent of choice during synthesis . The ethoxy group at the 6-position of the benzothiazole ring enhances solubility, while the nitro group on the thiophene ring may contribute to electron-deficient properties, influencing binding interactions in biological systems .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-2-28-14-3-4-15-17(11-14)30-20(22-15)23(12-13-7-9-21-10-8-13)19(25)16-5-6-18(29-16)24(26)27/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYYFXKAIMOHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities.
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects. For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins.
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide, with the CAS number 899735-76-3, is a synthetic compound characterized by its unique structural features that combine thiazole and sulfonamide groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
The molecular formula of this compound is , with a molecular weight of 440.5 g/mol. The structure features a benzothiazole moiety, a nitro group, and a pyridine ring, which are known to contribute to biological activity.
| Property | Value |
|---|---|
| CAS Number | 899735-76-3 |
| Molecular Formula | C20H16N4O4S2 |
| Molecular Weight | 440.5 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazoles have shown selective cytotoxicity against HeLa and K562 cells, with IC50 values ranging from 8.5 μM to 25.6 μM, demonstrating their potential as anticancer agents .
In vitro assays have revealed that these compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
Antimicrobial Activity
The compound's benzothiazole framework has also been linked to antimicrobial properties. Studies suggest that similar benzothiazole derivatives possess antibacterial potency superior to conventional antibiotics like ampicillin and streptomycin. These compounds have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication in bacteria, thereby preventing their proliferation .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of various thiazole derivatives against multiple tumorigenic cell lines, revealing that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, demonstrating significant inhibitory effects against Staphylococcus aureus and other pathogenic bacteria, with some compounds achieving low MIC values .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide exhibit promising anticancer activities. The presence of the benzothiazole moiety is critical as it has been associated with the ability to induce apoptosis in cancer cells. For instance, studies have shown that benzothiazole derivatives can effectively inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
This compound also demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its structural features, particularly the nitro group and the thiophene ring, contribute to its effectiveness as an antimicrobial agent. Similar compounds have been reported to interact with bacterial enzymes, leading to inhibition of bacterial growth .
Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Compounds with similar structures have shown the ability to inhibit specific enzymes related to cancer metabolism and bacterial resistance mechanisms. For example, some derivatives have been identified as potent inhibitors of ubiquitin ligase, which plays a crucial role in protein degradation pathways .
Materials Science
Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form thin films and its charge transport characteristics could be harnessed for developing organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of thiophene units enhances the material's conductivity and stability under operational conditions .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Anticancer | Induces apoptosis through signaling pathway modulation |
| Similar Benzothiazole Derivative | Antimicrobial | Inhibits bacterial enzymes leading to growth inhibition |
| Ubiquitin Ligase Inhibitor | Enzyme Inhibition | Disrupts protein degradation pathways |
Case Study: Anticancer Activity
A study evaluated the anticancer effects of various benzothiazole derivatives, including those structurally related to this compound. The results indicated that these compounds significantly reduced tumor cell viability in vitro, with IC50 values in the low micromolar range. Further investigations are ongoing to elucidate the precise mechanisms involved in their anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following structurally related carboxamide derivatives highlight critical differences in substituents and pharmacological profiles:
Functional Group Impact on Activity
- Nitro Group : The 5-nitrothiophene moiety in the target compound and ’s analog is associated with antibacterial activity, likely due to redox-active properties that disrupt bacterial membranes .
- Ethoxybenzothiazole : Enhances solubility and may facilitate interactions with hydrophobic pockets in target proteins, as seen in ’s sulfamoylphenyl derivative .
- Pyridine/Piperazine Substitutents : In Dasatinib and related compounds, these groups improve kinase selectivity and bioavailability, critical for anticancer applications .
Discussion of Research Findings
- Antibacterial Potential: The nitrothiophene core in the target compound and ’s analog aligns with narrow-spectrum antibacterial activity, though explicit data for the former is lacking .
- Solubility and Bioavailability : The ethoxy group in the target compound may improve pharmacokinetics compared to ’s sulfonamide derivative, which has higher melting points (255.9°C) indicative of crystalline stability but lower solubility .
Q & A
Basic Question: What synthetic routes are commonly used to prepare N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Acylation and Amination : Reacting a chloropyrimidine-thiazole intermediate with acylating agents (e.g., p-fluorobenzoyl chloride) followed by amination to form the core structure .
- Protection-Deprotection Strategies : Using NaH and 4-methoxybenzyl chloride to protect amine groups during coupling reactions, as seen in analogous carboxamide syntheses .
- Characterization : Intermediates are confirmed via IR spectroscopy (C=O, N-H stretches), ¹H/¹³C NMR (chemical shifts for ethoxy, nitro, and pyridinyl groups), and mass spectrometry (molecular ion peaks) .
Advanced Question: How can reaction conditions be optimized to improve the yield of this compound when reactive intermediates are unstable?
Methodological Answer:
Key strategies include:
- Controlled Temperature and Solvent Selection : Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) stabilizes intermediates during cyclization .
- Catalytic Additives : Using triethylamine or diisopropylethylamine (DIPEA) to neutralize HCl byproducts in coupling reactions, as demonstrated in related carboxamide syntheses .
- Stepwise Purification : Isolating intermediates via column chromatography after each step to prevent side reactions, with yields averaging 65–76% in analogous protocols .
Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., nitro: ~1520 cm⁻¹, amide C=O: ~1650 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Signals for ethoxy groups (δ 1.3–1.5 ppm), pyridinyl protons (δ 8.5–9.0 ppm), and aromatic thiophene protons (δ 7.0–7.5 ppm) .
- ¹³C NMR : Assigns carbons in the benzo[d]thiazole (δ 160–165 ppm) and thiophene rings (δ 120–140 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 456.08 for C₁₉H₁₇N₅O₄S₂) .
Advanced Question: How should researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Methodological Answer:
- Assay Validation : Cross-validate in vitro results (e.g., enzyme inhibition) with orthogonal methods like SPR or ITC to confirm binding affinities .
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability in animal models to explain discrepancies in efficacy .
- Metabolite Identification : Use LC-MS to detect active metabolites that may contribute to in vivo activity not observed in vitro .
Basic Question: What experimental design considerations are critical for evaluating the biological activity of this compound?
Methodological Answer:
- Dose-Response Curves : Test concentrations spanning 0.1–100 μM to determine IC₅₀ values in target assays (e.g., kinase inhibition) .
- Control Compounds : Include reference standards (e.g., Dasatinib for kinase studies) to benchmark activity .
- Solubility Optimization : Use DMSO or PEG-400 to maintain compound solubility in aqueous buffers .
Advanced Question: What structural modifications to the thiophene-2-carboxamide core enhance target binding while preserving solubility?
Methodological Answer:
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl substituents to improve binding affinity without compromising solubility, as seen in related compounds .
- Heterocyclic Appendages : Attach pyridinylmethyl or ethoxybenzothiazole groups to enhance π-π stacking with hydrophobic enzyme pockets .
- LogP Optimization : Balance lipophilicity (target LogP < 3) by incorporating polar groups like ethoxy or pyridinyl .
Basic Question: How are impurities or byproducts managed during synthesis?
Methodological Answer:
- HPLC Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and isolate pure fractions .
- Recrystallization : Purify final products using ethanol/water mixtures, achieving >95% purity as confirmed by elemental analysis .
Advanced Question: What computational methods support the rational design of derivatives with improved activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases), prioritizing derivatives with lower binding energies .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide synthetic priorities .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify durable interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
